molecular formula C23H23N3O4 B2549214 2-(1,3-dioxoisoindolin-2-yl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 932502-52-8

2-(1,3-dioxoisoindolin-2-yl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2549214
CAS RN: 932502-52-8
M. Wt: 405.454
InChI Key: USMKQNYLXSAJMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-related compounds has been explored in the context of anti-inflammatory agents. Specifically, a series of novel acetic acid derivatives were synthesized using a cyclocondensation reaction. This process involved N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, employing dimethylformamide (DMF) as the solvent and anhydrous zinc chloride as a catalyst in a microsynth microwave reactor. The use of microwave-assisted synthesis is notable for its efficiency and potential to improve yield and reaction times .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. In the case of N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, the structure was elucidated through IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis. These methods provide a comprehensive understanding of the molecular framework and the functional groups present in the compound, which is crucial for understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions involving 2-(1,3-dioxoisoindolin-2-yl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, the synthesis of structurally related compounds suggests that these molecules could participate in various organic reactions. The use of a microwave reactor and catalysts like zinc chloride indicates that the compounds can undergo cyclocondensation, which is a key reaction in forming the thiazolidinone ring system seen in the anti-inflammatory agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not directly provided in the abstracts. However, the methods used for structural characterization, such as NMR and mass spectrometry, imply that these compounds are amenable to such analyses. The anti-inflammatory activity and the molecular docking studies suggest that these compounds have specific physicochemical properties that enable them to interact with biological targets like human serum albumin (HSA). The docking studies, in particular, provide insight into the binding affinity of the compounds, which is influenced by their physical and chemical properties .

Scientific Research Applications

Structural Aspects and Properties

Research on structurally related isoquinoline derivatives has demonstrated their capability to form inclusion compounds and gels with mineral acids, showing potential for drug delivery systems and material science applications. The study by Karmakar, Sarma, and Baruah (2007) on amide-containing isoquinoline derivatives has highlighted the structural versatility and reactivity of these compounds, paving the way for the development of novel materials with enhanced fluorescence emission, beneficial for diagnostic and sensing applications (Karmakar, Sarma, & Baruah, 2007).

Synthetic Approaches

The synthesis of related quinolinone and thiazolidinone derivatives has been explored for their therapeutic potential, demonstrating the versatility of these frameworks in medicinal chemistry. A facile synthesis approach for crisping A via acyliminium ion cyclisation has been outlined by King (2007), offering a high-yielding method for the production of these complex molecules (King, 2007).

Biological Activities

The compound and its related derivatives have been investigated for various biological activities, including anti-inflammatory, anticonvulsant, and antidepressant effects. Nikalje, Hirani, and Nawle (2015) synthesized a series of derivatives evaluated for anti-inflammatory activity, showing promise in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015). Additionally, Zhen et al. (2015) explored the anticonvulsant and antidepressant effects of related acetamide derivatives, identifying compounds with significant activity in pentylenetetrazole (PTZ)-evoked convulsion and forced swimming test (FST) models, which highlights the therapeutic potential of these compounds in neurological disorders (Zhen et al., 2015).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-14(2)21(28)25-11-5-6-15-12-16(9-10-19(15)25)24-20(27)13-26-22(29)17-7-3-4-8-18(17)23(26)30/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMKQNYLXSAJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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